2-(Cyclohexylethynyl)aniline
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Overview
Description
2-(Cyclohexylethynyl)aniline is an organic compound that features a cyclohexyl group attached to an ethynyl group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylethynyl)aniline typically involves the coupling of cyclohexylacetylene with aniline derivatives. One common method is the palladium-catalyzed Sonogashira coupling reaction, which involves the reaction of cyclohexylacetylene with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and reaction parameters is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohexylethynyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated aniline derivatives .
Scientific Research Applications
2-(Cyclohexylethynyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as conducting polymers and sensors
Mechanism of Action
The mechanism of action of 2-(Cyclohexylethynyl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
2-(Azolyl)aniline: Known for its biological activity and used in the synthesis of heterocyclic compounds.
2-(Phenylethynyl)aniline: Similar structure but with a phenyl group instead of a cyclohexyl group, leading to different chemical properties and applications.
Uniqueness: 2-(Cyclohexylethynyl)aniline is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specialized materials and in exploring new chemical reactivity patterns.
Properties
CAS No. |
287477-26-3 |
---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-(2-cyclohexylethynyl)aniline |
InChI |
InChI=1S/C14H17N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,15H2 |
InChI Key |
PITZOKHYXTWVOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C#CC2=CC=CC=C2N |
Origin of Product |
United States |
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